molecular formula C18H13F2NO2S B14910440 4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide

4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide

Cat. No.: B14910440
M. Wt: 345.4 g/mol
InChI Key: LPMBOBAJKHSSER-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This specific compound features a sulfonamide group attached to a fluorinated biphenyl structure, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(4-fluorophenyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biphenyl derivatives with extended conjugation .

Scientific Research Applications

4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The fluorine atoms can enhance binding affinity and selectivity for certain targets, making the compound more effective .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-phenylbenzenesulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-fluoro-N-(4-phenoxyphenyl)benzenesulfonamide

Uniqueness

4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the biphenyl structure can enhance its stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C18H13F2NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H13F2NO2S/c19-15-6-4-13(5-7-15)14-2-1-3-17(12-14)21-24(22,23)18-10-8-16(20)9-11-18/h1-12,21H

InChI Key

LPMBOBAJKHSSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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